Lipophilicity (XLogP3-AA): A 2.9-Fold Increase Over 3-Methylquinoxalin-2(1H)-one
The target compound exhibits a computed XLogP3-AA value of 2, indicating significantly higher lipophilicity compared to the common scaffold 3-methylquinoxalin-2(1H)-one, which has an XLogP3-AA of 0.7 [1][2]. This difference suggests enhanced passive membrane permeability and potentially improved blood-brain barrier penetration for any derivatives built upon this core.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 3-Methylquinoxalin-2(1H)-one: 0.7 |
| Quantified Difference | 2.9-fold increase |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025) |
Why This Matters
Higher lipophilicity can translate to improved membrane permeability and target engagement, making this compound a preferred starting point for CNS-targeted or orally bioavailable drug discovery programs.
- [1] PubChem Compound Summary for CID 12332468, N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 26384, 3-Methylquinoxalin-2-ol. National Center for Biotechnology Information (2026). View Source
